Ethyl-(3-trifluoromethylbenzyl)-amine hydrochloride

Pharmaceutical impurity profiling Distillation-based purification Fenfluramine manufacturing

Ethyl-(3-trifluoromethylbenzyl)-amine hydrochloride (CAS 90388-99-1) is the compendial-designated Fenfluramine Impurity 5, a process-related impurity that co-crystallizes with the API, making chromatographic resolution essential. Unlike non-certified benzylamine analogs, this HCl salt reference standard provides validated retention-time markers and response factors for ICH Q3A/B-compliant method development. Supplied with full characterization (NMR, MS, HPLC ≥98%) and traceability documentation for ANDA and DMF submissions.

Molecular Formula C10H13ClF3N
Molecular Weight 239.67
CAS No. 90388-99-1
Cat. No. B2357156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl-(3-trifluoromethylbenzyl)-amine hydrochloride
CAS90388-99-1
Molecular FormulaC10H13ClF3N
Molecular Weight239.67
Structural Identifiers
SMILESCCNCC1=CC(=CC=C1)C(F)(F)F.Cl
InChIInChI=1S/C10H12F3N.ClH/c1-2-14-7-8-4-3-5-9(6-8)10(11,12)13;/h3-6,14H,2,7H2,1H3;1H
InChIKeyXBWYYJIUWKGQAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl-(3-trifluoromethylbenzyl)-amine hydrochloride (CAS 90388-99-1): Chemical Identity, Structural Class, and Core Physicochemical Profile


Ethyl-(3-trifluoromethylbenzyl)-amine hydrochloride (CAS 90388-99-1), systematically named N-(3-(trifluoromethyl)benzyl)ethanamine hydrochloride, is a secondary benzylamine derivative bearing a meta-trifluoromethyl substituent on the aromatic ring. It is formally designated as Fenfluramine Impurity 5 (HCl salt) and is supplied as a fully characterized reference standard compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control (QC) applications [1]. The free base (CAS 14355-04-5) has a molecular formula of C₁₀H₁₂F₃N, a molecular weight of 203.20 g/mol, a computed XLogP3 of 2.9, and one hydrogen bond donor [2]. The hydrochloride salt form enhances stability and solubility in polar solvents, making it suitable for pharmaceutical reference standard applications [1].

Ethyl-(3-trifluoromethylbenzyl)-amine hydrochloride (CAS 90388-99-1): Why In-Class Trifluoromethylbenzylamines Cannot Be Interchanged for Fenfluramine Impurity Analysis


Within the fenfluramine analytical workflow, generic benzylamine analogs are not interchangeable reference standards. Ethyl-(3-trifluoromethylbenzyl)-amine hydrochloride is a specific process-related impurity arising from N-ethylation at the benzylamine stage during fenfluramine synthesis, and it shares physical-chemical properties so similar to fenfluramine that it co-crystallizes as the hydrochloride salt and co-distills with the API, making its selective identification and quantification essential for regulatory compliance [1]. Unlike other trifluoromethylbenzylamine variants that differ in N-alkyl chain length, ring substitution position, or salt form, this compound possesses the precise combination of a secondary amine character (enabling hydrochloride salt formation akin to fenfluramine), a meta-CF₃ group, and an N-ethyl substituent that collectively govern its chromatographic retention, ionization efficiency, and spectral signature . Substituting the 4-CF₃ regioisomer or the des-ethyl analog would produce different retention times and mass spectral fragmentation patterns, leading to inaccurate impurity profiling and potential regulatory rejection of ANDA submissions [1].

Ethyl-(3-trifluoromethylbenzyl)-amine hydrochloride (CAS 90388-99-1): Quantitative Comparator-Based Differentiation Evidence for Scientific Selection


Boiling Point Differentiation of Free Base vs. Fenfluramine: Direct Distillation Separation Challenge Data from EP3170807B1

The free base form of ethyl-(3-trifluoromethylbenzyl)-amine exhibits a boiling point within 16°C of fenfluramine under reduced pressure, rendering distillation-based removal highly problematic. According to EP3170807B1, the impurity free base boils at 73°C at 6 mmHg, compared to fenfluramine at 89°C at 6 mmHg—a difference of only 16°C [1]. At atmospheric pressure, the computed boiling point of the free base is 199.7°C at 760 mmHg . This narrow boiling point gap explains why this impurity co-distills with fenfluramine during industrial purification and necessitates chromatographic rather than distillative separation strategies.

Pharmaceutical impurity profiling Distillation-based purification Fenfluramine manufacturing

Basicity (pKa) Differential Between Target Compound Free Base and Fenfluramine: Impact on Salt Formation and Chromatographic Ionization

The free base of the target compound has a predicted pKa (most basic) of 9.30 ± 0.10 at 25°C , whereas fenfluramine has a predicted pKa of 10.23 ± 0.19 [1]. The approximately 0.93 log unit difference in basicity means that at a given pH near physiological or chromatographic conditions, the two compounds exist in different protonation state ratios. This difference directly affects their retention behavior on reversed-phase HPLC columns, their extraction efficiency in liquid-liquid sample preparation, and the relative ease with which each forms a stable hydrochloride salt during synthesis workup—a phenomenon explicitly noted in EP3170807B1, where the impurity is described as forming a hydrochloride salt 'like fenfluramine' and thus contaminating the API [2].

Ionization state prediction HPLC method development Salt formation equilibrium

Lipophilicity (LogP/XLogP3) Differentiation from Fenfluramine: Implications for Reversed-Phase Chromatographic Retention and Extraction

The target compound free base has a computed XLogP3 of 2.9 [1] and a calculated LogP of 3.21 [2], while fenfluramine has a reported LogP ranging from 3.3 (ALOGPS) to 3.47 (ChemAxon) [3]. The 0.3–0.6 log unit difference in partition coefficient translates to an approximately 2- to 4-fold difference in octanol/water partitioning. This lower lipophilicity of the impurity relative to fenfluramine is structurally attributable to the absence of the α-methyl group on the ethylamine side chain, which reduces hydrophobic surface area. In practical terms, the impurity will elute earlier than fenfluramine on a typical C18 reversed-phase column under identical mobile-phase conditions—a critical parameter for method selectivity validation.

Lipophilicity Reversed-phase HPLC Sample extraction optimization

Regulatory Traceability and Compendial Reference Standard Status for ANDA/QC Applications vs. Non-Designated Trifluoromethylbenzylamine Analogs

Ethyl-(3-trifluoromethylbenzyl)-amine hydrochloride is explicitly designated as Fenfluramine Impurity 5 and is supplied with detailed characterization data compliant with regulatory guidelines for Abbreviated New Drug Application (ANDA) filing and commercial production quality control of fenfluramine [1]. The product can be used as a reference standard with further traceability against pharmacopeial standards (USP or EP) provided based on feasibility [1]. This regulatory designation is absent for closely related analogs such as N-ethyl-4-(trifluoromethyl)benzylamine (CAS 90390-12-8) or N-methyl-3-(trifluoromethyl)benzylamine (CAS 90390-07-1), which lack the formal impurity designation and associated Certificate of Analysis (CoA) documentation package required for regulatory submission .

ANDA filing USP/EP traceability Reference standard qualification

Regioisomeric Differentiation: Meta (3-CF₃) vs. Para (4-CF₃) Substitution Effects on Physicochemical Properties and Analytical Behavior

The target compound carries the trifluoromethyl group at the meta (3-) position of the benzyl ring, whereas the commercially available regioisomer N-ethyl-4-(trifluoromethyl)benzylamine (CAS 90390-12-8) bears the CF₃ at the para position . The meta-CF₃ substituent exerts its electronic influence primarily through an inductive electron-withdrawing effect (Hammett σₘ = 0.43), while the para-CF₃ group (σₚ = 0.54) additionally involves resonance effects, resulting in different electron density distributions on the aromatic ring [1]. For the target compound, the computed LogP is 3.21 with a polar surface area (PSA) of 12.03 Ų [2]. These regioisomeric differences produce distinct UV absorption profiles, NMR chemical shift patterns (particularly for aromatic protons), and chromatographic retention behavior—all of which are essential for unambiguous identification in impurity profiling methods.

Regioisomer separation Electronic substituent effects Chromatographic selectivity

Ethyl-(3-trifluoromethylbenzyl)-amine hydrochloride (CAS 90388-99-1): High-Value Application Scenarios Supported by Quantitative Differentiation Evidence


ANDA Fenfluramine Impurity Profiling: HPLC Method Development and Validation Using a Certified Reference Standard

In ANDA submissions for generic fenfluramine hydrochloride, regulatory guidance (ICH Q3A/B) requires identification and quantification of all process-related impurities at levels ≥0.10% (or 0.15% for a maximum daily dose ≤2 g). The 16°C boiling point gap between the target impurity free base (73°C at 6 mmHg) and fenfluramine (89°C at 6 mmHg) [1] confirms that distillation cannot achieve adequate separation, making a chromatographic method with a certified reference standard the only viable approach. The 0.3–0.6 LogP unit difference between this impurity (XLogP3 2.9) and fenfluramine (LogP 3.3–3.5) provides a predictable reversed-phase HPLC selectivity window for method development [2]. The 0.93 pKa unit difference between the impurity (pKa 9.30) and fenfluramine (pKa 10.23) informs mobile-phase pH selection for optimal peak shape and resolution . Using the certified hydrochloride salt (CAS 90388-99-1) with compendial traceability documentation ensures that retention time markers and response factors generated during method validation are legally defensible in front of regulatory auditors [3].

Forced Degradation Studies for Fenfluramine Drug Substance and Drug Product Stability Assessment

Forced degradation (stress testing) of fenfluramine under oxidative, thermal, and photolytic conditions is mandated by ICH Q1A(R2). N-dealkylation of fenfluramine can generate N-(3-trifluoromethylbenzyl)ethanamine as a degradation product [1]. The availability of the hydrochloride salt (CAS 90388-99-1) as a fully characterized reference standard [2] enables accurate peak identification and quantification in stressed-sample chromatograms. The distinct physicochemical signature—pKa 9.30 , XLogP3 2.9 [2], and the 3-CF₃ (meta) substitution pattern [3]—allows unambiguous differentiation from other degradation products such as norfenfluramine or N-oxide derivatives, which have different ionization and retention characteristics. Failure to use the correct impurity standard in forced degradation studies risks misidentifying degradation peaks, leading to erroneous shelf-life assignments and potential regulatory findings.

Fenfluramine Process Chemistry Optimization: Monitoring Residual Benzylethamine Impurity During Reductive Amination

During fenfluramine synthesis via reductive amination of 1-(3-trifluoromethylphenyl)propan-2-one with ethylamine, over-alkylation or competing pathways can generate N-(3-trifluoromethylbenzyl)ethanamine as a process impurity [1]. The patent literature explicitly identifies this impurity as 'difficult to eliminate' because it co-crystallizes as the hydrochloride salt and co-distills with fenfluramine [1]. Process chemists optimizing reaction conditions (e.g., ethylamine stoichiometry, reducing agent selection, temperature) require a quantitative analytical method with this specific impurity reference standard to track impurity levels across reaction time points. The hydrochloride salt form (CAS 90388-99-1) matches the salt form of the API (fenfluramine hydrochloride), simplifying sample preparation and ensuring consistent ionization in LC-MS analysis [2].

Regulatory DMF Filing Support: Qualified Impurity Reference Standard with USP/EP Traceability

For Drug Master File (DMF) submissions supporting fenfluramine API manufacture, qualified impurity reference standards with documented traceability to USP or EP compendial standards are required [1]. Ethyl-(3-trifluoromethylbenzyl)-amine hydrochloride (CAS 90388-99-1) is explicitly designated as Fenfluramine Impurity 5 and is supplied with a Certificate of Analysis including H-NMR, mass spectrometry, and HPLC purity data (typically ≥98%) [1]. This documentation package satisfies the qualification requirements of ICH Q3A/B and USP general chapter <476> for organic impurities. By contrast, the 4-CF₃ regioisomer (CAS 90390-12-8) and the N-methyl analog (CAS 90390-07-1) lack this impurity designation and associated regulatory documentation, making them unsuitable for DMF filing purposes [2].

Quote Request

Request a Quote for Ethyl-(3-trifluoromethylbenzyl)-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.